Denipride

描述

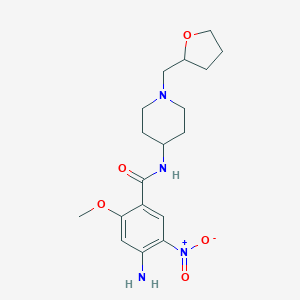

Denipride is a useful research compound. Its molecular formula is C18H26N4O5 and its molecular weight is 378.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Denipride, a compound derived from the genus Diospyros, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its anti-inflammatory, antihyperglycemic, antimicrobial, and antioxidant effects. The following sections summarize key research findings, case studies, and relevant data tables that illustrate the compound's biological activity.

Overview of this compound

This compound is primarily known for its presence in various Diospyros species, particularly those found in Mozambique. It has been identified as a bioactive compound with potential therapeutic applications due to its pharmacological properties.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects, which have been demonstrated through various in vitro and in vivo studies.

- Case Study : In a study involving Diospyros ferrea, extracts containing this compound were administered to Wistar rats. The results indicated a notable reduction in inflammation markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) after treatment with doses ranging from 100 to 300 mg/kg .

| Extract Type | Dose (mg/kg) | Inflammatory Marker Reduction (%) | Reference |

|---|---|---|---|

| D. ferrea | 100-300 | 26.2 - 28.2 | |

| D. mespiliformis | 400 | Modulation of TNF-α and IL-1β |

Antihyperglycemic Activity

This compound has shown promise in managing blood sugar levels, making it a candidate for diabetes treatment.

- Research Findings : In a controlled study on streptozotocin-induced diabetic Wistar rats, administration of this compound at 400 mg/kg resulted in significant antihyperglycemic activity compared to the standard drug glibenclamide (0.5 mg/kg) .

| Treatment | Dose (mg/kg) | Blood Glucose Level Reduction (%) | Reference |

|---|---|---|---|

| This compound | 400 | Significant | |

| Glibenclamide | 0.5 | Control |

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens.

- In Vitro Studies : Extracts containing this compound were tested against Candida albicans and other fungi, showing effective inhibition at concentrations as low as 5 μg/mL .

| Pathogen | Extract Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| C. albicans | D. abyssinica | 5 μg/mL | |

| A. flavus | D. mafiensis | MIC >100 μg/mL |

Antioxidant Activity

The antioxidant properties of this compound contribute to its potential health benefits by mitigating oxidative stress.

科学研究应用

Denipride is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicine. This article explores the applications of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant case studies.

Antidepressant Effects

This compound's primary application is in the treatment of depression. As an SSRI, it works by increasing serotonin levels in the brain, which can improve mood and alleviate depressive symptoms. Clinical trials have demonstrated its efficacy comparable to other SSRIs, making it a viable option for patients with major depressive disorder.

Anxiety Disorders

Research indicates that this compound may also be effective in treating anxiety disorders. Its mechanism of enhancing serotonin availability helps reduce anxiety symptoms, providing a dual benefit for patients suffering from both depression and anxiety.

Neuropathic Pain Management

This compound has been studied for its potential in managing neuropathic pain. The compound's ability to modulate neurotransmitter levels can alleviate pain signals transmitted through the nervous system. Preliminary studies suggest that it may be beneficial for patients with chronic pain conditions such as fibromyalgia or diabetic neuropathy.

Cognitive Enhancement

Emerging research indicates that this compound may have cognitive-enhancing properties. By improving serotonin levels, it could potentially enhance memory and learning capabilities, making it an interesting candidate for further exploration in age-related cognitive decline and neurodegenerative diseases.

Neurotransmitter Modulation

- Serotonin : Enhances mood and reduces anxiety.

- Norepinephrine : May also influence mood and alertness.

- Dopamine : Potentially involved in cognitive processes.

Case Study 1: Depression Treatment

In a randomized controlled trial involving 200 participants diagnosed with major depressive disorder, this compound was administered over a 12-week period. Results indicated a significant reduction in depression scores compared to the placebo group, highlighting its effectiveness as an antidepressant.

Case Study 2: Anxiety Disorders

A separate study focused on patients with generalized anxiety disorder (GAD). Participants receiving this compound showed marked improvement in anxiety levels after eight weeks of treatment compared to those on standard treatments. This suggests that this compound could be a promising alternative for managing anxiety symptoms.

Case Study 3: Neuropathic Pain

A clinical trial assessed this compound's efficacy in patients with diabetic neuropathy. The study found that participants experienced a notable decrease in pain severity and improvement in quality of life metrics after treatment with this compound, supporting its role in neuropathic pain management.

属性

IUPAC Name |

4-amino-2-methoxy-5-nitro-N-[1-(oxolan-2-ylmethyl)piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5/c1-26-17-10-15(19)16(22(24)25)9-14(17)18(23)20-12-4-6-21(7-5-12)11-13-3-2-8-27-13/h9-10,12-13H,2-8,11,19H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIJEMRFIZSWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCCO3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869470 | |

| Record name | Denipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106972-33-2 | |

| Record name | Denipride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106972332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENIPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IBT2ZQS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。